REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][C:10](=[O:14])[CH2:11]2)=[CH:6][CH:5]=1.[C:15](=O)([O:18]C)[O:16][CH3:17]>>[Br:3][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][C:10]([OH:14])=[C:11]2[C:15]([O:16][CH3:17])=[O:18])=[CH:6][CH:5]=1 |f:0.1|
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Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
14 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C2CCC(CC2=C1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C(OC)(OC)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
To a refluxing stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Refluxing
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Type
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CUSTOM
|
Details
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The reaction was carefully quenched with glacial acetic acid
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Type
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ADDITION
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Details
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diluted with one volume of water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (150 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to leave a residue which
|
Type
|
CUSTOM
|
Details
|
was purified
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Type
|
WASH
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Details
|
eluting with ethyl acetate:hexane (39:7)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CCC(=C(C2=C1)C(=O)OC)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |